The synthesis of 8-hydroxyquinoline-beta-D-glucopyranoside has been reported in the literature. [] While specific details about the synthetic procedure are not extensively discussed in the provided abstracts, the general approach likely involves coupling a protected glucose derivative with 8-hydroxyquinoline, followed by deprotection steps to yield the final compound.
The molecular structure of 8-hydroxyquinoline-beta-D-glucopyranoside comprises an 8-hydroxyquinoline moiety attached to a beta-D-glucopyranoside unit. [] The specific linkage point between these two units is through the oxygen atom at position 8 of the 8-hydroxyquinoline. This structure is significant as it allows for potential interactions with both metal ions (through the 8-hydroxyquinoline) and biological targets (through the glucose moiety).
A key chemical reaction involving 8-hydroxyquinoline-beta-D-glucopyranoside is its cleavage by the enzyme β-glucosidase. [] This enzymatic hydrolysis is crucial for releasing the active 8-hydroxyquinoline moiety, which can then exert its biological effects. The glucose portion, acting as a targeting moiety, is also cleaved in this process.
The mechanism of action of 8-hydroxyquinoline-beta-D-glucopyranoside is based on its ability to act as a prodrug. [] It relies on the higher glucose uptake and overexpression of glucose transporters observed in certain cancer cells. [] The compound, due to its glucose component, is taken up by these cells, and the β-glucosidase enzyme present within the cells then cleaves the glucoconjugate. [] This releases the active 8-hydroxyquinoline, which can then exert its antiproliferative activity, potentially leading to the death of cancer cells.
The primary scientific application of 8-hydroxyquinoline-beta-D-glucopyranoside lies in its potential as a targeted anti-cancer prodrug. [] The compound utilizes the increased glucose uptake of specific cancer cells for selective delivery of the cytotoxic 8-hydroxyquinoline. [] This approach aims to improve the therapeutic efficacy while minimizing off-target effects associated with conventional chemotherapy.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5